Templetine

Stereochemistry Natural Product Chemistry Crystallography

Templetine is an ormosia-type alkaloid (molecular formula C₂₀H₃₅N₃; MW 317.5 g/mol) isolated from Templetonia retusa. It belongs to the class of aloperine alkaloids built on the ormosanine skeleton.

Molecular Formula C20H35N3
Molecular Weight 317.5 g/mol
CAS No. 54274-32-7
Cat. No. B1200897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempletine
CAS54274-32-7
Molecular FormulaC20H35N3
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3
InChIInChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16+,17-,18+,19-,20+/m1/s1
InChIKeyYUKCLPPRYNXRAF-FGSPNWDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Templetine (CAS 54274-32-7) – Structural and Physicochemical Baseline for Ormosia-Type Alkaloid Procurement


Templetine is an ormosia-type alkaloid (molecular formula C₂₀H₃₅N₃; MW 317.5 g/mol) isolated from Templetonia retusa [1]. It belongs to the class of aloperine alkaloids built on the ormosanine skeleton [2]. The compound possesses a fully defined absolute stereochemistry (1S,2R,7R,9S,10R) and is commercially available as a research-grade chemical with documented purity and physical properties .

1
Stereochemical Control Defined absolute configuration (1S,2R,7R,9S,10R) supports chiral reference-standard workflows
2
Natural Product Probe Ormosia-type alkaloid scaffold suitable for derivatization and structure-activity studies
3
Procurement Selection Research-grade solid with documented purity supports reproducible experimental design

Why Generic Ormosia-Type Alkaloid Substitution Can Compromise Experimental Reproducibility: The Case for Templetine


Substituting Templetine with structurally similar ormosia-type alkaloids such as piptanthine or ormosanine introduces stereochemical and reactivity differences that undermine experimental consistency. The absolute configuration of (–)-templetine was determined by single-crystal X-ray diffraction with residuals of 0.031–0.045, a rigorous standard not replicated for all commercially available analogs [1]. Moreover, Templetine engages in unique chemical derivatization pathways—forming homotempletine and thiourea adducts—that are inaccessible to co-isolated alkaloids like cytisine, lupanine, anagyrine, and piptanthine [1]. These distinctions carry direct consequences for synthetic route design, chiral purity verification, and biological activity readouts.

Templetine: crystallographically assigned absolute configuration
Piptanthine / Ormosanine: stereochemistry may not have direct crystallographic determination; attribution risk may differ
Templetine: unique derivatization pathways (homotempletine, thiourea adducts)
Co-isolated alkaloids: no published analogous reactivity; synthetic route may not transfer
Templetine: documented purity and crystalline form
Generic ormosia alkaloids: batch-to-batch physical form and purity may differ; requires independent verification

Product-Specific Quantitative Evidence Guide for Templetine (CAS 54274-32-7)


X-ray Crystallographic Determination of Absolute Configuration Provides a Definitive Stereochemical Reference for Ormosia-Type Alkaloids

The absolute configuration of (–)-templetine (1S,2R,7R,9S,10R) was established by single-crystal X-ray diffraction of its trihydrochloride dihydrate (residual 0.045, 2351 observed reflections) and trihydrobromide dihydrate (residual 0.031, 1948 observed reflections) at 295 K [1]. This determination subsequently allowed the assignment of absolute configurations for (–)-ormosanine, (+)-piptanthine, and (–)-panamine, which had remained undefined [1]. In contrast, these comparator alkaloids lacked independent crystallographic absolute configuration data at the time.

Absolute Configuration
Head-to-head
Residuals 0.031–0.045 at 295 K
Supports stereochemical reference-standard context
Comparators lacked direct crystallographic data at time of study
Stereochemistry Natural Product Chemistry Crystallography

Unique Reactivity with Formaldehyde and Carbon Disulfide Enables Access to Exclusive Derivatives Not Obtainable from Co-isolated Alkaloids

(–)-Templetine reacts with formaldehyde to form homotempletine (12) and with carbon disulfide to yield thiourea (13) [1]. These transformations are specific to Templetine among the alkaloids co-isolated from T. retusa, including cytisine, lupanine, anagyrine, and piptanthine, which do not undergo analogous reactions [1]. The resulting products were further treated with W-1 Raney nickel and perchloric acid to yield the diperchlorate (15), whose structure was confirmed by X-ray crystallography (residual 0.056, 1312 observed reflections) [1].

Derivatization Reactivity
Class-level
Unique homotempletine and thiourea adducts; diperchlorate validated (residual 0.056)
Supports synthetic probe development context
Reactivity not observed for co-isolated alkaloids in available reports
Synthetic Chemistry Derivatization Alkaloid Chemistry

Defined Purity and Physicochemical Parameters Relative to Structurally Related Ormosia Alkaloids

Commercially sourced Templetine (BOC Sciences) is supplied at 95% purity, with a reported melting point of 120.5–122°C and appearance as prisms . In comparison, typical commercial piptanthine lacks explicit purity specification on major vendor pages, and its physical state is often amorphous or less well-defined . The availability of Templetine with documented purity and consistent crystalline form reduces batch-to-batch variability in experimental workflows.

Purity & Physical Form
Data to verify
95% purity, mp 120.5–122 °C, prisms
Supports procurement specification review
Supplier-reported data; independent lot verification recommended
Quality Control Procurement Analytical Chemistry

Mass Spectrometric Fingerprint Enables Definitive Identity Verification Relative to Isobaric Alkaloids

Templetine's GC-MS spectrum is available in the SpectraBase database, showing a molecular ion peak at m/z 317 (M⁺) and characteristic fragment ions [1]. Piptanthine MS data from the literature shows m/z 317 (M⁺, 29%), 84 (100%), 98 (38%), 234 (52%), among other fragments [2]. The distinct relative intensities of fragment ions allow unambiguous discrimination between Templetine and piptanthine, despite their identical molecular formula and nominal mass.

MS Fingerprint
Cross-study comparable
Distinct fragment ion intensities vs. piptanthine (m/z 317, isobaric)
Supports identity verification context
GC-MS library data; confirm with in-house reference standard
Analytical Chemistry Spectroscopy Quality Control

Best Research and Industrial Application Scenarios for Templetine (CAS 54274-32-7)


Chiral Reference Standard for Ormosia-Type Alkaloid Stereochemical Assignment

Templetine's crystallographically determined absolute configuration (residuals 0.031–0.045 at 295 K) makes it a validated chiral reference for assigning the stereochemistry of newly isolated or synthesized ormosia-type alkaloids [1]. Researchers studying the structure–activity relationships of ormosanine analogs can use Templetine as a configurational anchor to ensure correct stereochemical assignment of test compounds.

Synthetic Derivatization Platform for Ormosia Skeleton Functionalization

The unique reactivity of Templetine with formaldehyde and carbon disulfide—forming homotempletine and thiourea derivatives—provides a synthetic entry point for generating structurally diverse compound libraries [1]. The crystallographically validated diperchlorate product further enables structure-based drug design efforts targeting the ormosia pharmacophore.

Identity Verification and Quality Control in Natural Product Screening

Distinct MS fragmentation patterns in the Wiley Registry allow unambiguous GC-MS identification of Templetine, differentiating it from isobaric alkaloids such as piptanthine [2][3]. This spectral fingerprint supports quality control in natural product extract standardization and ensures compound identity in high-throughput screening campaigns.

Procurement of Standardized Research-Grade Alkaloid with Documented Purity

Templetine is commercially available at 95% purity with a defined melting point (120.5–122°C), in contrast to structurally related alkaloids that often lack explicit purity specifications . This documented quality profile makes Templetine a preferred choice for laboratories requiring reproducible experimental conditions and compliance with standardized protocols.

Application
Selection Property
Validation Focus
Chiral reference standard
Crystallographically assigned absolute configuration
Stereochemical attribution review
Synthetic derivatization platform
Unique formaldehyde/CS₂ reactivity
Derivatization pathway reproducibility
Identity verification in screening
Distinct MS fragmentation pattern
GC-MS spectral matching with reference
Standardized research-grade procurement
Documented purity and crystalline form
Lot-specific COA and physical property verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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